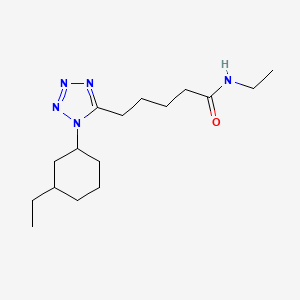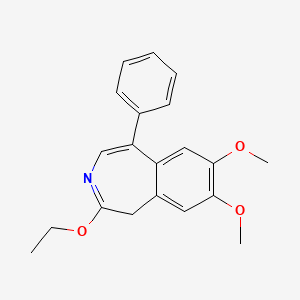
2-Ethoxy-7,8-dimethoxy-5-phenyl-1H-3-benzazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-7,8-dimethoxy-5-phenyl-1H-3-benzazepine is a chemical compound belonging to the benzazepine class Benzazepines are heterocyclic compounds characterized by a seven-membered ring containing nitrogen This particular compound is notable for its unique structure, which includes ethoxy, dimethoxy, and phenyl groups attached to the benzazepine core
Métodos De Preparación
The synthesis of 2-Ethoxy-7,8-dimethoxy-5-phenyl-1H-3-benzazepine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-phenylpropan-1-amine with ethyl chloroformate followed by cyclization using trifluoromethanesulfonic acid can yield the desired benzazepine derivative . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
2-Ethoxy-7,8-dimethoxy-5-phenyl-1H-3-benzazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Industry: The compound’s unique properties may be leveraged in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism by which 2-Ethoxy-7,8-dimethoxy-5-phenyl-1H-3-benzazepine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
2-Ethoxy-7,8-dimethoxy-5-phenyl-1H-3-benzazepine can be compared with other benzazepine derivatives to highlight its uniqueness. Similar compounds include:
1-Benzazepines: Differ in the position of the benzene ring attachment.
2-Benzazepines: Have different substituents on the azepine ring.
3-Benzazepines: Vary in the nature and position of functional groups.
The presence of ethoxy and dimethoxy groups in this compound distinguishes it from other benzazepines, potentially leading to unique chemical and biological properties.
Propiedades
Número CAS |
78533-16-1 |
|---|---|
Fórmula molecular |
C20H21NO3 |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
2-ethoxy-7,8-dimethoxy-5-phenyl-1H-3-benzazepine |
InChI |
InChI=1S/C20H21NO3/c1-4-24-20-11-15-10-18(22-2)19(23-3)12-16(15)17(13-21-20)14-8-6-5-7-9-14/h5-10,12-13H,4,11H2,1-3H3 |
Clave InChI |
GRWQQZFMZNLDKQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC=C(C2=CC(=C(C=C2C1)OC)OC)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


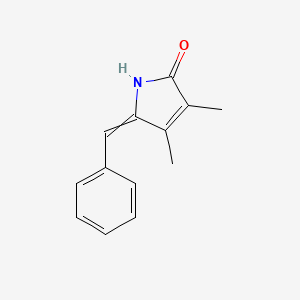
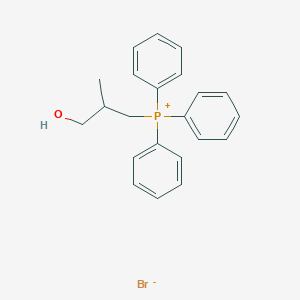
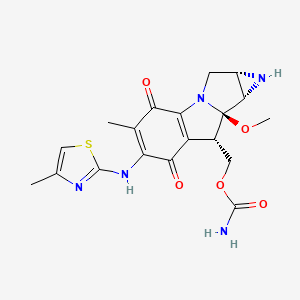
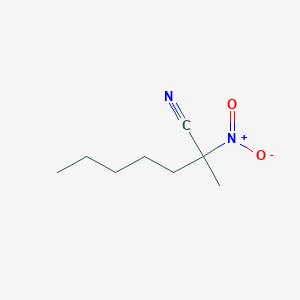
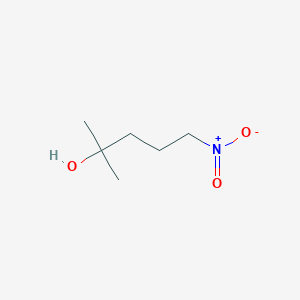

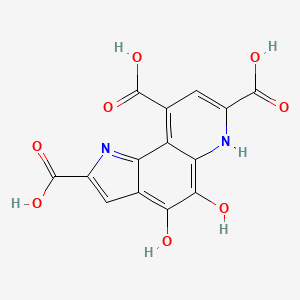
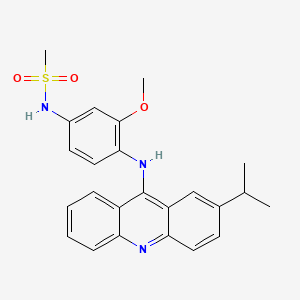
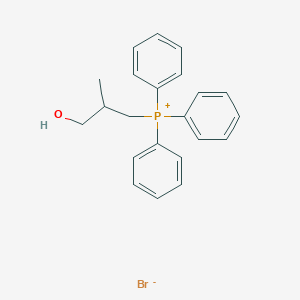

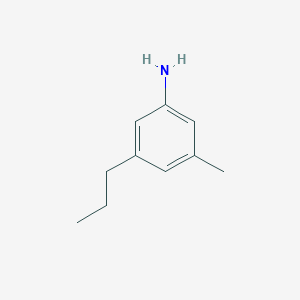
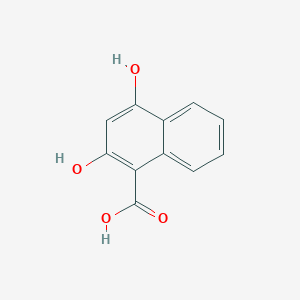
![5-Bromo-2-[(4-chlorophenoxy)methoxy]pyrimidine](/img/structure/B14429265.png)
